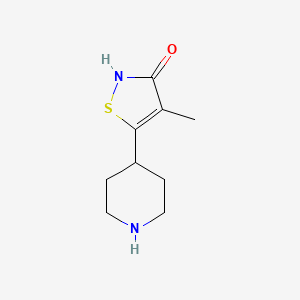

4-Methyl-5-(4-piperidyl)isothiazol-3-ol

Descripción

Propiedades

Fórmula molecular |

C9H14N2OS |

|---|---|

Peso molecular |

198.29 g/mol |

Nombre IUPAC |

4-methyl-5-piperidin-4-yl-1,2-thiazol-3-one |

InChI |

InChI=1S/C9H14N2OS/c1-6-8(13-11-9(6)12)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H,11,12) |

Clave InChI |

TVYLWJFICSYNFD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SNC1=O)C2CCNCC2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-Metil-5-(4-piperidil)isotiazol-3-ol generalmente implica la ciclización de precursores apropiados. Un método común es la ciclización de la cis-N-metil-3-tiocianoacrilamida . Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para facilitar la formación del anillo de isotiazol.

Métodos de Producción Industrial

La producción industrial de 4-Metil-5-(4-piperidil)isotiazol-3-ol puede implicar rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el compuesto cumpla con los estándares industriales.

Análisis De Reacciones Químicas

Tipos de Reacciones

4-Metil-5-(4-piperidil)isotiazol-3-ol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el anillo de isotiazol en derivados más saturados.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los átomos de nitrógeno o azufre.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo pueden usarse en condiciones básicas o ácidas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.

Aplicaciones Científicas De Investigación

Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas.

Mecanismo De Acción

El mecanismo de acción de 4-Metil-5-(4-piperidil)isotiazol-3-ol implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir la plasmina uniéndose a su dominio kringle 1, reduciendo así la fibrinólisis . La estructura del compuesto le permite interactuar con varias enzimas y receptores, modulando su actividad y dando lugar a los efectos biológicos observados.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Features of Key Analogues

Pharmacological Activity and Receptor Interactions

GABAA Receptor Modulation

- 4-Methyl-5-(4-piperidyl)isothiazol-3-ol: Limited direct data, but methyl substitution likely enhances lipophilicity and receptor binding compared to non-methylated analogues.

- 5-(4-Piperidyl)isothiazol-3-ol (11): Acts as a partial GABAA agonist in binding studies but shows pure antagonism in Xenopus laevis oocytes, highlighting subunit-dependent efficacy .

- 4-PIOL : A low-efficacy partial agonist (EC50 ~10 μM in α1β2γ2 receptors), with potency influenced by receptor subunit composition .

- THIP : Full agonist (EC50 ~1 μM in α4β3δ receptors), demonstrating annulation’s role in efficacy .

Table 2: Functional Comparison at GABAA Receptors

Anti-Fibrinolytic Activity

4-Methyl-5-(4-piperidyl)isothiazol-3-ol and its analogues exhibit plasmin-inhibitory effects by targeting the kringle 1 domain. Key findings:

- 4-Methyl derivative: Demonstrates superior potency (IC50 ~0.8 μM) compared to 4-PIOL (IC50 ~2.5 μM) in anti-fibrinolytic assays .

- Structural determinants : Methyl substitution enhances shape complementarity to the kringle 1 domain, improving binding affinity (R<sup>2</sup> = 0.93 correlation between activity and binding) .

Table 3: Anti-Fibrinolytic Activity Comparison

| Compound | IC50 (μM) | Kringle 1 Binding Affinity (Kd, nM) |

|---|---|---|

| 4-Methyl-5-(4-piperidyl)isothiazol-3-ol | 0.8 | 120 |

| 5-(4-Piperidyl)isothiazol-3-ol (11) | 1.2 | 150 |

| Tranexamic Acid (Reference) | 25 | 500 |

Mechanistic Insights and Subunit Dependence

- Subunit composition : GABAA receptor α and γ subunits influence agonist vs. antagonist behavior. For example, 5-(4-Piperidyl)isothiazol-3-ol acts as an antagonist in α1β2γ2-expressing oocytes but shows partial agonism in other configurations .

Q & A

Q. How can researchers address low reproducibility in enzymatic inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.